molecular formula C17H22N2O7S2 B12195553 N~2~,N~4~'-bis(2-hydroxyethyl)-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide

N~2~,N~4~'-bis(2-hydroxyethyl)-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide

Cat. No.: B12195553
M. Wt: 430.5 g/mol
InChI Key: OKNLXFQFQUWCDY-UHFFFAOYSA-N
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Description

N~2~,N~4~‘-bis(2-hydroxyethyl)-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide is a complex organic compound characterized by its biphenyl structure with two sulfonamide groups and hydroxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~‘-bis(2-hydroxyethyl)-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide typically involves the reaction of 4-methoxy[1,1’-biphenyl]-2,4’-disulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~‘-bis(2-hydroxyethyl)-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

N~2~,N~4~‘-bis(2-hydroxyethyl)-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N~4~‘-bis(2-hydroxyethyl)-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl structure provides rigidity and stability, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~4~‘-bis(2-hydroxyethyl)-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide is unique due to its combination of biphenyl core, sulfonamide groups, and hydroxyethyl substituents. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .

Properties

Molecular Formula

C17H22N2O7S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-[4-(2-hydroxyethylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide

InChI

InChI=1S/C17H22N2O7S2/c1-26-14-4-7-16(17(12-14)28(24,25)19-9-11-21)13-2-5-15(6-3-13)27(22,23)18-8-10-20/h2-7,12,18-21H,8-11H2,1H3

InChI Key

OKNLXFQFQUWCDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCO)S(=O)(=O)NCCO

Origin of Product

United States

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